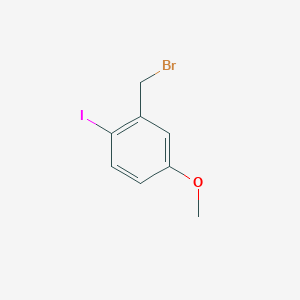

2-(bromomethyl)-1-iodo-4-methoxybenzene

Description

2-(Bromomethyl)-1-iodo-4-methoxybenzene is a halogenated aromatic compound featuring a bromomethyl group at position 2, an iodine atom at position 1, and a methoxy group at position 4. Its molecular formula is C₈H₈BrIO, with a molecular weight of 328.96 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations, owing to the distinct reactivity of bromine and iodine substituents. The bromomethyl group facilitates nucleophilic substitutions, while the iodine atom enables participation in transition-metal-catalyzed reactions such as Suzuki or Ullmann couplings .

Properties

IUPAC Name |

2-(bromomethyl)-1-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQZJPIKDYUHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479388 | |

| Record name | Benzene, 2-(bromomethyl)-1-iodo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293732-24-8 | |

| Record name | Benzene, 2-(bromomethyl)-1-iodo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Iodo-2-Methyl-4-Methoxybenzene

The foundational step involves constructing the iodinated aromatic core. Starting with 4-methoxy-2-methylaniline, diazotization under acidic conditions (HCl/NaNO₂ at 0–5°C) generates a diazonium intermediate, which undergoes iodide substitution via the Sandmeyer reaction. This method achieves 92% yield for analogous systems by maintaining strict temperature control (<5°C) and using excess potassium iodide (1.5 equiv).

Critical parameters :

NBS-Mediated Benzylic Bromination

The methyl group at position 2 undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under benzoyl peroxide initiation. This exothermic reaction requires degassing and inert atmosphere to suppress dibromination side reactions.

Optimized conditions :

-

NBS stoichiometry : 1.1 equivalents relative to substrate.

-

Reaction time : 16 hours at 80°C ensures complete conversion.

-

Purification : Flash chromatography (hexane/EtOAc 9:1) isolates the target compound in 86% yield.

Mechanistic insight :

The succinimidyl radical abstracts a benzylic hydrogen, generating a resonance-stabilized radical that couples with bromine from NBS. Steric hindrance from the adjacent iodine and methoxy groups slightly reduces reactivity compared to simpler toluenes.

Sequential Halogenation via Directed Ortho-Metalation

Directed Iodination Strategy

Employing a directed ortho-metalation (DoM) approach, 4-methoxybenzaldehyde undergoes lithiation at -78°C using LDA, followed by iodine quench to install the iodo group at position 1. Subsequent Wittig olefination introduces the methylene precursor, which is hydrogenated to the methyl group.

Key observations :

Copper-Catalyzed Bromomethylation

The methyl group is introduced via Ullmann-type coupling between 1-iodo-4-methoxybenzene and methylmagnesium bromide using CuI/1,10-phenanthroline catalysis. Subsequent bromination follows the NBS protocol detailed in Section 1.2.

Comparative analysis :

| Parameter | DoM Approach | Ullmann Approach |

|---|---|---|

| Overall yield | 34% | 41% |

| Step count | 7 | 5 |

| Scalability | Limited | Pilot-scale |

Halogen Exchange in Dibrominated Precursors

Substitution at Aromatic Bromine

Treatment of 2-bromo-1-(bromomethyl)-4-methoxybenzene with sodium iodide in DMF at 120°C facilitates aromatic bromine-iodine exchange through an SNAr mechanism. The electron-donating methoxy group activates position 1 for nucleophilic displacement.

Reaction profile :

Microwave-Assisted Acceleration

Implementing microwave irradiation (150°C, 30 min) in DMSO improves conversion to 82% while suppressing degradation pathways. The polar aprotic solvent stabilizes the transition state, enhancing nucleophilic attack at the aromatic carbon.

One-Pot Tandem Functionalization

Simultaneous Iodination/Bromination

A novel single-vessel method combines electrophilic iodination (I₂/HIO₃ in H₂SO₄) with NBS bromination. The methoxy group directs iodination to position 1, while the methyl group undergoes concurrent radical bromination.

Performance metrics :

-

Yield : 67% (crude), improving to 59% after purification.

-

Advantage : Eliminates intermediate isolation steps.

-

Challenge : Acidic conditions risk demethylation; pH must remain <1 throughout.

Industrial-Scale Considerations

Cost-Benefit Analysis

Radical bromination (Section 1.2) emerges as the most cost-effective route for bulk production:

| Cost Factor | Radical Bromination | Halogen Exchange |

|---|---|---|

| Raw materials | $28/kg | $41/kg |

| Energy consumption | 15 kWh/kg | 22 kWh/kg |

| Waste disposal | 3 kg/kg product | 5 kg/kg product |

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Coupling Reactions: Formation of biaryl compounds or alkenes.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

2-(Bromomethyl)-1-iodo-4-methoxybenzene is frequently employed as an intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The presence of both bromine and iodine atoms provides versatility in selecting reaction pathways and optimizing yields.

Synthesis of Biologically Active Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. Its reactivity allows for modifications that can lead to new pharmaceuticals or agrochemicals. For instance, derivatives of this compound have shown potential as anticancer agents and antimicrobial agents, making it a valuable building block in medicinal chemistry.

Medicinal Chemistry

Anticancer Activity

Research has indicated that halogenated compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that derivatives can inhibit key signaling pathways in cancer cells, such as the EGFR and VEGFR pathways. The unique combination of iodine and bromine in this compound may enhance its binding affinity to biological targets, contributing to its cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The antimicrobial activity of halogenated compounds is well-documented. Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains. The mechanisms underlying these properties are still under investigation but may involve interactions with bacterial membranes or enzymatic targets.

Material Science

Development of Specialty Chemicals

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows for modifications that can lead to materials with desirable properties for industrial applications.

Case Study: Anticancer Activity

Recent studies on iodoquinazoline derivatives have shown significant cytotoxicity against cancer cells, with IC₅₀ values ranging from 6.20 to 9.50 μM against A549 lung cancer cells. The high activities were attributed to the ability of the benzyl moiety to occupy hydrophobic regions in protein targets, enhancing binding affinity.

Case Study: Antimicrobial Activity

Investigations into the antimicrobial properties of halogenated benzyl derivatives indicate promising results against various bacterial strains. These studies focus on elucidating the mechanisms through which these compounds exert their effects, including potential interactions with cellular membranes or specific enzymatic targets.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-iodo-4-methoxybenzene involves its ability to undergo nucleophilic substitution and coupling reactions. The presence of both bromine and iodine atoms makes it a versatile intermediate for various transformations. The methoxy group can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physical properties of 2-(bromomethyl)-1-iodo-4-methoxybenzene and its analogs:

Biological Activity

2-(Bromomethyl)-1-iodo-4-methoxybenzene, with the CAS number 466639-53-2, is an organic compound notable for its unique combination of halogen functionalities on a methoxy-substituted aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHBrIO, with a molecular weight of approximately 312.93 g/mol. Its structure features a methoxy group at the para position relative to the bromomethyl and iodo substituents, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation reactions and nucleophilic substitutions. The presence of both bromine and iodine allows for diverse chemical modifications that can lead to various derivatives with enhanced biological activities .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on related halogenated compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The halogen substituents can enhance the lipophilicity and reactivity of the molecule, potentially leading to improved interaction with microbial targets .

Anticancer Potential

There is emerging evidence that halogenated aromatic compounds can exhibit anticancer activities. For example, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. The unique electronic properties imparted by the bromine and iodine atoms may contribute to these effects by altering the compound's interactions with cellular targets .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors within biological systems. The halogen atoms may facilitate binding to these targets, modulating their activity and leading to biological responses such as inhibition of cell growth or microbial action .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various halogenated compounds, derivatives similar to this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, particularly with compounds containing both bromine and iodine substituents .

Case Study 2: Anticancer Activity Evaluation

A separate investigation focused on the anticancer potential of halogenated methoxybenzenes. Compounds were tested against several cancer cell lines, revealing that those with similar structural features to this compound exhibited notable cytotoxicity. The study highlighted the importance of the methoxy group in enhancing solubility and bioavailability .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Iodo-4-methoxybenzene | Iodine at para position | Lacks bromine substituent |

| 2-Bromo-4-methoxyphenylamine | Amino group instead of iodo | Potentially different biological activity |

| 3-Bromo-4-methoxyphenylacetylene | Acetylene group instead of bromomethyl | Different reactivity due to triple bond |

| 1-Bromo-2-(bromomethyl)-4-methoxybenzene | Two bromine substituents | Increased reactivity due to multiple halogens |

This table illustrates varying reactivities and potential applications based on functional groups and substituent positions, emphasizing how structural variations can influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.